2,4-Dithiothymidine
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Overview
Description
2,4-Dithiothymidine is a modified nucleoside derivative of thymidine, where the oxygen atoms at positions 2 and 4 of the thymine base are replaced by sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dithiothymidine typically involves the thionation of thymidine. One common method is the reaction of thymidine with Lawesson’s reagent or phosphorus pentasulfide (P4S10) under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dithiothymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can revert the sulfur atoms back to their original oxygen state.
Substitution: The sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur positions .
Scientific Research Applications
2,4-Dithiothymidine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-Dithiothymidine exerts its effects involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can cause damage to cellular components, leading to cell death. The compound’s incorporation into DNA also affects the DNA’s photophysical properties, making it a useful tool in studying DNA damage and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
2,6-Dithiopurine: Another thionated nucleobase with similar photophysical properties.
4-Thiothymidine: A singly thionated derivative of thymidine with applications in photodynamic therapy.
Uniqueness
2,4-Dithiothymidine is unique due to the presence of two sulfur atoms, which significantly enhances its photophysical properties compared to singly thionated compounds. This makes it a more effective photosensitizer and a valuable tool in scientific research .
Properties
CAS No. |
28585-52-6 |
---|---|
Molecular Formula |
C10H14N2O3S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dithione |
InChI |
InChI=1S/C10H14N2O3S2/c1-5-3-12(10(17)11-9(5)16)8-2-6(14)7(4-13)15-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,16,17)/t6-,7+,8+/m0/s1 |
InChI Key |
YWVRYVKUVBITIN-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=S)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=S)NC1=S)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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